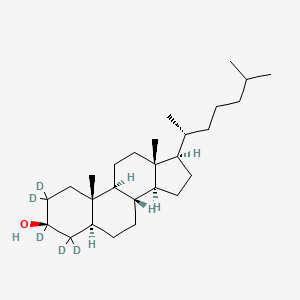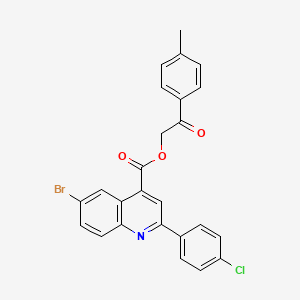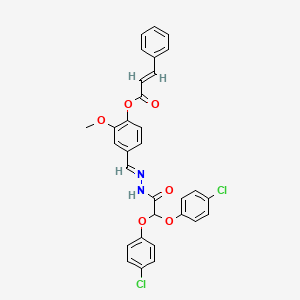
2,4,6-Trichlorobenzenesulfonylfluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichlorobenzenesulfonylfluoride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a sulfonyl fluoride derivative of trichlorobenzene and is known for its reactivity and utility in various chemical processes. This compound is often used as a reagent in organic synthesis, particularly in the formation of sulfonyl linkages.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorobenzenesulfonylfluoride typically involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a fluorinating agent. One common method is the reaction with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 2,4,6-Trichlorobenzenesulfonylfluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorobenzenesulfonic acid and hydrogen fluoride.
Reduction: It can be reduced to 2,4,6-trichlorobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include solvents like dichloromethane or acetonitrile and mild heating.
Hydrolysis: Water or aqueous bases; conditions include room temperature or mild heating.
Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Major Products:
Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: 2,4,6-Trichlorobenzenesulfonic acid.
Reduction: 2,4,6-Trichlorobenzenesulfonamide.
科学研究应用
2,4,6-Trichlorobenzenesulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl fluoride groups into molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving sulfonylation reactions. It serves as an inhibitor for certain enzymes by reacting with active site residues.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of biologically active sulfonyl-containing compounds.
Industry: It is employed in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 2,4,6-Trichlorobenzenesulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of covalent bonds with the nucleophile, resulting in the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The compound can also act as an enzyme inhibitor by reacting with nucleophilic residues in the enzyme’s active site, thereby blocking its activity.
相似化合物的比较
2,4,6-Trichlorobenzoyl Chloride: Similar in structure but contains a benzoyl chloride group instead of a sulfonyl fluoride group. It is used in the synthesis of esters and amides.
2,4,6-Trichlorophenol: Contains a hydroxyl group instead of a sulfonyl fluoride group. It is used as a precursor for the synthesis of pesticides and disinfectants.
2,4,6-Trifluorobenzenesulfonyl Chloride: Contains fluorine atoms instead of chlorine atoms. It is used in the synthesis of fluorinated organic compounds.
Uniqueness: 2,4,6-Trichlorobenzenesulfonylfluoride is unique due to its combination of sulfonyl fluoride and trichlorobenzene moieties, which confer high reactivity and specificity in chemical reactions. This makes it particularly valuable in the synthesis of sulfonyl-containing compounds and as a tool in biochemical research.
属性
分子式 |
C6H2Cl3FO2S |
|---|---|
分子量 |
263.5 g/mol |
IUPAC 名称 |
2,4,6-trichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H |
InChI 键 |
YIYMNRBLYKOKQM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)



molybdenum(VI)](/img/structure/B12053303.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)








